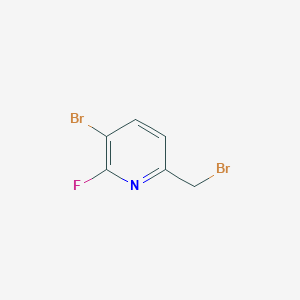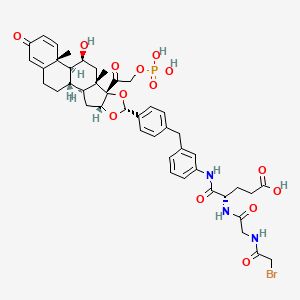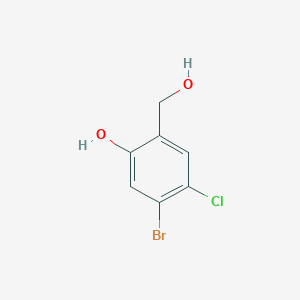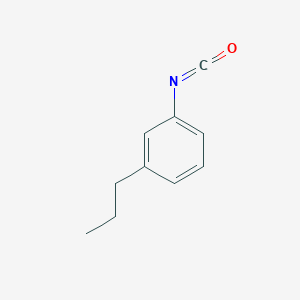
1-Isocyanato-3-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-propylbenzene can be synthesized through several methods, including:
Phosgene Method: This traditional method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Non-Phosgene Methods: These include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as starting materials.
Industrial Production Methods: Industrial production of this compound often involves the phosgene method due to its efficiency and scalability. there is a growing interest in non-phosgene methods to reduce environmental impact and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-3-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as amines and alcohols, forming ureas and urethanes.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the plastics industry
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions
Applications De Recherche Scientifique
1-Isocyanato-3-propylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and the development of medical devices.
Mécanisme D'action
The mechanism of action of 1-isocyanato-3-propylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
1-Isocyanato-3-propylbenzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Similar structure but lacks the propyl group, making it less hydrophobic.
Methyl Isocyanate: Smaller alkyl group, leading to different reactivity and physical properties.
Toluene Diisocyanate (TDI): Contains two isocyanate groups, making it more reactive and suitable for producing rigid polyurethanes
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isocyanate group with the hydrophobicity of the propyl group, making it suitable for specialized applications in polymer chemistry and materials science .
Propriétés
Numéro CAS |
61605-45-6 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-isocyanato-3-propylbenzene |
InChI |
InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3 |
Clé InChI |
AAHIFMPIIKLKKX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
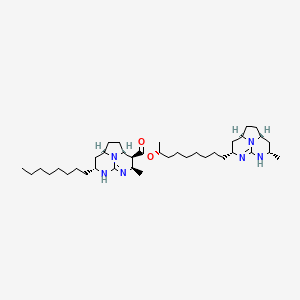
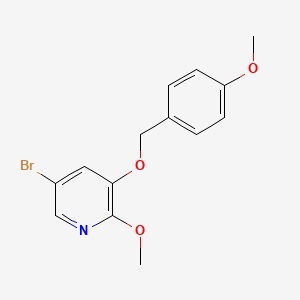

![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
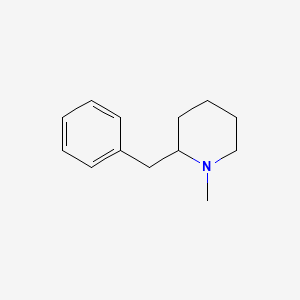
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
![Methyl 2-amino-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13913029.png)
